[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide
Description
2-(4-Chlorophenyl)ethylamine hydrobromide (CAS 113248-68-3) is a secondary amine hydrobromide salt featuring a 4-chlorophenyl ethyl group and a 3-pyridinylmethyl substituent. Its molecular formula is C₁₄H₁₄ClN₂·HBr, with a molecular weight of ~345.65 g/mol . The compound is characterized by:
- A chlorophenyl group (lipophilic, electron-withdrawing).
- A pyridinylmethyl group (weakly basic, capable of hydrogen bonding).
- A hydrobromide counterion (enhances solubility in polar solvents).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYGOOVPTZYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves the reaction of 4-chlorophenylethylamine with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
| Compound Name (CAS) | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| [Target Compound] (113248-68-3) | C₁₄H₁₄ClN₂·HBr | 4-Chlorophenyl, 3-pyridinylmethyl | Secondary amine, hydrobromide salt |
| 2-(4-Chlorophenyl)ethylamine HBr (1609409-27-9) | C₁₇H₂₀ClNO·HBr | 4-Chlorophenyl, 4-ethoxybenzyl | Secondary amine, ether, hydrobromide |
| 2-[2-[[4-[3-(4-Chlorophenyl)pyrazolyl]phenyl]sulphonyl]ethoxy]ethyl(dimethyl)amine (6608-80-6) | C₂₃H₂₅ClN₂O₃S | 4-Chlorophenyl, sulphonyl, pyrazolyl | Tertiary amine, sulphonamide |
| (3-Methoxyphenyl)methylamine HBr (40230-92-0) | C₁₂H₂₀BrNO₂ | 3-Methoxybenzyl, methoxypropyl | Secondary amine, ether, hydrobromide |
Key Observations :
- Pyridinyl vs.
- Sulphonamide vs.
- Methoxy Substitution : CAS 40230-92-0’s methoxy groups increase hydrophilicity but reduce lipophilicity, limiting blood-brain barrier penetration relative to the chlorophenyl-containing target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s hydrobromide salt improves aqueous solubility compared to neutral amines.
- The sulphonamide in CAS 6608-80-6 reduces lipophilicity (lower LogP), favoring polar applications like chromatography .
- CAS 1609409-27-9’s higher LogP (~3.1) suggests better membrane permeability, suitable for central nervous system (CNS) drug candidates .
Pharmaceutical Potential :
- CAS 6608-80-6 : Sulphonamide moiety is prevalent in antimicrobial agents (e.g., sulfonamide antibiotics) .
Analytical Chemistry :
- Pyridinyl groups (target compound) enhance polar interactions in hydrophilic interaction chromatography (HILIC) , as seen in ’s 4-vinylpyridine-based stationary phases .
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, with the molecular formula C₁₄H₁₈BrClN₂, features a chlorophenyl group and a pyridinylmethyl moiety, which are crucial for its interactions within biological systems. The hydrobromide salt form enhances solubility and stability, making it suitable for various applications.
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves multi-step organic reactions, allowing for high-purity compounds suitable for biological testing. The chemical behavior of this compound can be characterized by various types of reactions, including oxidation and nucleophilic substitutions, which are essential for understanding its reactivity in biological contexts.
Pharmacological Potential
Research indicates that compounds structurally similar to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibit a range of biological activities:
- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical targets in the treatment of depression.
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole .
- Anticancer Activity : Certain derivatives have demonstrated anticancer effects in vitro, although they may be less potent than established chemotherapeutics .
The mechanism of action involves interaction with specific receptors or enzymes:
- G-Protein Coupled Receptors (GPCRs) : These receptors play a vital role in transmitting signals within cells. Compounds like 2-(4-Chlorophenyl)ethylamine hydrobromide may interact with various GPCRs, influencing pathways related to neurotransmission and cellular responses .
- Receptor Binding Studies : Interaction studies are crucial for understanding how this compound binds to biological targets. Such studies can elucidate pharmacodynamics and pharmacokinetics, providing insights into therapeutic applications.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Activity Level | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | Antidepressant | Moderate | |
| 4-Chloroaniline | Antimicrobial | Significant | |
| N,N-Dimethyl-4-chlorobenzeneamine | Anticancer | Less active than standard |
Case Studies and Research Findings
- Antidepressant Studies : A study published in PubMed Central highlighted the interaction of similar compounds with serotonin receptors, suggesting potential antidepressant properties .
- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics. This suggests that modifications to the core structure can enhance efficacy against bacterial strains .
- Anticancer Screening : Research involving MTT assays revealed that some derivatives showed promising anticancer activity but were less effective than leading chemotherapeutics like 5-fluorouracil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
